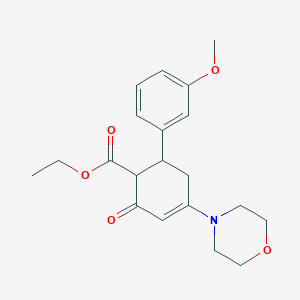![molecular formula C23H28BrN3O3 B11501241 ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11501241.png)
ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-phenyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-phenyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-phenyl-1H-indole-3-carboxylate involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the bromo, hydroxy, and carboxylate groups. The reaction typically involves:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Bromination: The indole core is then brominated using N-bromosuccinimide (NBS) under mild conditions.
Introduction of Dimethylamino Groups: The dimethylamino groups are introduced via a Mannich reaction, where formaldehyde and dimethylamine react with the indole derivative.
Esterification: Finally, the carboxylate group is introduced through esterification with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-phenyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Substitution: The bromo group can be substituted with other nucleophiles like amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4
Substitution: Nucleophiles like amines, thiols
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of de-brominated indole derivatives
Substitution: Formation of substituted indole derivatives
Scientific Research Applications
Ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-phenyl-1H-indole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel pharmaceuticals due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Biological Studies: The compound is used to study various biological processes and pathways, particularly those involving indole derivatives.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine-3-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Uniqueness
Ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-phenyl-1H-indole-3-carboxylate is unique due to its specific substitution pattern on the indole core, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C23H28BrN3O3 |
|---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-phenylindole-3-carboxylate |
InChI |
InChI=1S/C23H28BrN3O3/c1-6-30-23(29)21-19(14-26(4)5)27(15-10-8-7-9-11-15)18-12-17(24)22(28)16(20(18)21)13-25(2)3/h7-12,28H,6,13-14H2,1-5H3 |
InChI Key |
XONZZIUDFBGLIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C3=CC=CC=C3)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-nitrophenoxy)-2-[2-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11501162.png)
![N-(4-methoxyphenyl)-2-{1-(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11501187.png)
![3-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11501194.png)
![Methyl 5-{1-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethyl}furan-2-carboxylate](/img/structure/B11501196.png)
![Ethyl 3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoate](/img/structure/B11501204.png)

![3-[1-(2,5-dichlorophenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11501208.png)
![1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B11501213.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl (thiophen-2-ylcarbonyl)carbamate](/img/structure/B11501220.png)
![N-[(Adamantan-1-YL)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11501225.png)
![Methyl 3-[(diphenylacetyl)amino]-4-(piperidin-1-yl)benzoate](/img/structure/B11501228.png)
![1-(Adamantan-1-YL)-4-[5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine](/img/structure/B11501233.png)
![5-(2,4-dichlorophenyl)-7,7-dimethyl-1,5,6,7,8,10-hexahydropyrimido[4,5-b]quinoline-2,4,9(3H)-trione](/img/structure/B11501249.png)
![2,4-dichloro-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11501255.png)
